(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
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Overview
Description
®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a complex organic compound with a unique structure that includes a piperazine ring, an oxetane ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-2-methylpropionaldehyde with 1-(oxetan-3-yl)piperazine to form an intermediate, which is then further reacted with 2-aminopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets in the body. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Shares a similar piperazine and oxetane structure.
1-Piperazineacetaldehyde, α,α-dimethyl-4-(3-oxetanyl): Another compound with a piperazine and oxetane ring.
Uniqueness
®-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is unique due to the presence of the pyridine ring, which can confer additional biological activity and specificity in its interactions with molecular targets .
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15) |
InChI Key |
NSNQWEAMPOEXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Origin of Product |
United States |
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